molecular formula C17H14N4O4 B11712032 N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine

N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine

Katalognummer: B11712032
Molekulargewicht: 338.32 g/mol
InChI-Schlüssel: MNSBAZGZAQQYPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a quinoline core substituted with nitro groups and an amine group attached to a dimethylphenyl ring, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine typically involves multi-step organic reactions. One common method includes the nitration of a quinoline derivative followed by amination. The reaction conditions often require controlled temperatures and the use of specific reagents such as nitric acid for nitration and amines for the subsequent amination step .

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and amination processes, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine undergoes various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the aromatic ring.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents like chlorine or bromine under acidic conditions.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of halogenated quinoline derivatives.

Wissenschaftliche Forschungsanwendungen

N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, potentially leading to the generation of reactive oxygen species. These reactive species can interact with cellular components, leading to various biological effects. The compound’s amine group can also form hydrogen bonds with biological molecules, influencing its activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(2,5-dimethylphenyl)acetamide
  • N-(2,5-dimethylphenyl)thioureido acid derivatives
  • 7-bromo-5,8-dimethylisoquinolin-6-amine

Uniqueness

N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine stands out due to its unique combination of nitro and amine groups on a quinoline core. This structural arrangement imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications .

Eigenschaften

Molekularformel

C17H14N4O4

Molekulargewicht

338.32 g/mol

IUPAC-Name

N-(2,5-dimethylphenyl)-5,7-dinitroquinolin-8-amine

InChI

InChI=1S/C17H14N4O4/c1-10-5-6-11(2)13(8-10)19-17-15(21(24)25)9-14(20(22)23)12-4-3-7-18-16(12)17/h3-9,19H,1-2H3

InChI-Schlüssel

MNSBAZGZAQQYPL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=C(C=C1)C)NC2=C(C=C(C3=C2N=CC=C3)[N+](=O)[O-])[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.